2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
2-Methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:
- A 2-methylpropyl ester group at the 3-position.
- A prop-2-en-1-yl (allyl) substituent at the 1-position.
- An amino group at the 2-position.
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-9-22-16(19)14(18(23)24-10-11(2)3)15-17(22)21-13-8-6-5-7-12(13)20-15/h4-8,11H,1,9-10,19H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPRIYOXKCPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar pyrroloquinoxaline derivatives:
*Inferred formula based on substituents. †Estimated based on analogs. ‡Predicted using substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s allyl and 2-methylpropyl groups likely confer moderate lipophilicity (XLogP3 ~3.5), comparable to prop-2-enyl derivatives . Bulky alkyl chains (e.g., hexyl in ) increase XLogP3, enhancing membrane permeability.
- Functional Groups: Ester vs. Cyano: The target’s carboxylate ester may act as a prodrug moiety, whereas AHPQC’s cyano group enables direct chemisorption on metal surfaces . Aromatic Substitutents: Methoxybenzyl () and 4-aminophenyl () groups introduce π-π stacking or hydrogen-bonding capabilities, influencing adsorption behavior.
Application-Specific Comparisons
Corrosion Inhibition
- AHPQC (cyano-substituted) exhibits 91% inhibition efficiency in HCl via chemisorption, forming a protective layer on steel .
- Target Compound: The carboxylate ester may adsorb physically (via hydrogen bonding) but lacks the cyano group’s strong metal interaction. This could reduce inhibition efficiency compared to AHPQC.
Drug Design Potential
- The 2-methylpropyl ester in the target compound could enhance metabolic stability compared to ethyl esters (). Hydrolysis to a carboxylic acid might release an active moiety, a strategy used in prodrugs.
Biological Activity
2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound notable for its unique structural features, including a pyrroloquinoxaline core, an amino group, and a carboxylate ester. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : Approximately 328.38 g/mol
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions that modulate signaling pathways relevant to tumor growth.
The mechanism of action involves binding to specific molecular targets, which can modulate enzyme or receptor activity. This interaction may trigger downstream signaling pathways relevant to its therapeutic effects. For example, it has been shown to inhibit enzymes linked to disease models, thus providing a potential pathway for therapeutic intervention.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Contains a methoxybenzyl group | Potentially enhanced solubility and bioavailability |
| 3-(4-(dimethylamino)phenyl)-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid | Features a dimethylamino group | Investigated for neuropharmacological effects |
| N-(4-fluorophenyl)-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Contains a fluorophenyl group | Explored for its anti-cancer properties |
Case Studies and Research Findings
- Antitubercular Activity : A study focused on designing and synthesizing novel derivatives similar to this compound found several with significant antitubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This indicates the potential of derivatives based on the pyrroloquinoxaline structure in treating tuberculosis.
- Cytotoxicity Assessments : In vitro evaluations have shown that many derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
- Docking Studies : Molecular docking studies have revealed that this compound interacts favorably with target enzymes involved in inflammatory responses and cancer progression. These interactions stabilize the binding and enhance the therapeutic effects observed in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
